![molecular formula C9H5Cl2NO B1387978 5,7-dichloro-1H-indole-3-carbaldehyde CAS No. 4771-51-1](/img/structure/B1387978.png)
5,7-dichloro-1H-indole-3-carbaldehyde
Overview
Description
5,7-dichloro-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .
Synthesis Analysis
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Scientific Research Applications
Multicomponent Reactions (MCRs)
5,7-dichloro-1H-indole-3-carbaldehyde: is a valuable precursor in MCRs, which are one-step reactions that combine multiple starting materials to form a single product. These reactions are sustainable, high-yielding, and cost-effective, aligning with green chemistry principles . The compound’s inherent functional groups facilitate C–C and C–N coupling reactions, making it a versatile building block for complex molecules.
Synthesis of Biologically Active Structures
Derivatives of 5,7-dichloro-1H-indole-3-carbaldehyde are crucial for generating structures with significant biological activity. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives, which are key in synthesizing pharmaceutically active compounds and indole alkaloids .
Antioxidant Activity
The indole nucleus, present in 5,7-dichloro-1H-indole-3-carbaldehyde , has demonstrated potent antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress and play a role in preventing various diseases .
Antimicrobial and Antibiotic Properties
This compound has shown promise in developing antimicrobial and antibiotic agents. Its derivatives can inhibit the growth of harmful bacteria and other microorganisms, contributing to the treatment of infections .
Anti-inflammatory Applications
Indole derivatives, including those of 5,7-dichloro-1H-indole-3-carbaldehyde , exhibit anti-inflammatory effects. These properties are beneficial in designing drugs for conditions characterized by inflammation, such as arthritis .
Anticancer Potential
The indole core of 5,7-dichloro-1H-indole-3-carbaldehyde is found in compounds with anticancer activities. Research into these derivatives is ongoing, with the potential to develop new therapies for various types of cancer .
properties
IUPAC Name |
5,7-dichloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDVDLMPRRISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloro-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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